molecular formula C6H10O2 B075442 5-Hexenoic acid CAS No. 1577-22-6

5-Hexenoic acid

Cat. No. B075442
CAS RN: 1577-22-6
M. Wt: 114.14 g/mol
InChI Key: XUDOZULIAWNMIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-hexenoic acid has been explored through various methodologies. Han Minjie (2009) described a synthesis route through the condensation reaction of malonic acid and butyraldehyde, optimized to achieve a 67% yield of E-β-hexenoic acid, highlighting a simple, non-polluting method with easy product treatment afterward (Han Minjie, 2009). Similarly, Obydennov et al. (2016) developed a functionalized (Z)-6-hetaryl-2,4-dioxo-5-hexenoic acids synthesis via acid-catalyzed alkenylation, offering yields between 37-82% (Obydennov et al., 2016).

Molecular Structure Analysis

The molecular structure of 5-hexenoic acid derivatives has been central to understanding their chemical reactivity and applications. The study by Costi et al. (2004) on 6-aryl-2,4-dioxo-5-hexenoic acids revealed their potential as HIV-1 integrase inhibitors, demonstrating the significance of structural analysis in drug discovery (Costi et al., 2004).

Chemical Reactions and Properties

The chemical reactivity of 5-hexenoic acid has been studied extensively. For instance, Fries et al. (2014) investigated the oxidative cyclization of 5-hexenols to synthesize tetrahydropyrans, highlighting the role of molecular oxygen and cobalt catalysts (Fries et al., 2014). Fang et al. (2008) presented a method for synthesizing fluorine-containing δ-valerolactones from 5-hexenoic acids, underscoring the expanding scope of fluoroalkyl-lactonization reactions (Fang et al., 2008).

Physical Properties Analysis

Research on the physical properties of 5-hexenoic acid and its derivatives provides insights into their behavior in different environments. However, the reviewed studies primarily focus on synthesis and chemical properties, indicating a potential area for future research.

Chemical Properties Analysis

The chemical properties of 5-hexenoic acid derivatives, such as their reactivity towards nucleophiles and electrophiles, have been a focal point. For example, Pedersen et al. (2015) explored the acid-catalyzed dehydration of glucose–fructose mixtures to synthesize 5-hydroxymethylfurfural, showcasing the versatility of hexenoic acid derivatives in organic synthesis (Pedersen et al., 2015).

Scientific Research Applications

  • Synthesis of Aromatic Compounds and Lactones :

    • 5-Hexenoic acid is used in the synthesis of racemic 4R : 5S and 4S : 5R 4,5-dihydroxyhexanoic acid γ-lactone, a component of the aroma extracts from flor sherries (Tsuboi & Takeda, 1975).
  • Bioactive and Therapeutic Roles :

    • Although not directly about 5-Hexenoic acid, related compounds such as Chlorogenic Acid (CGA) are noted for their diverse biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and neuroprotective activities (Naveed et al., 2018).
  • Enantioselective Synthesis :

    • 5-Hexenoic acids are involved in enantioselective iodolactonization processes, which are critical in enhancing reactivity and selectivity in chemical synthesis (Veitch & Jacobsen, 2010).
  • Production of Functionalized Polyhydroxyalkanoates (PHAs) :

    • Functionalized PHAs with desirable thermal properties and functionality can be produced using 5-Hexenoic acid, with potential applications in medical fields and biocomposite materials (Höfer, Vermette & Groleau, 2011).
  • Antifungal Activity :

    • A derivative of 5-Hexenoic acid, 5-hydroxyl-5-methyl-2-hexenoic acid, exhibits strong antifungal properties, making it a promising candidate for developing new antifungal agents (Zhang et al., 2010).
  • Chemical Synthesis and Functional Derivatives :

    • 5-Hexenoic acid amides undergo electrophilic cyclization, leading to various chemical compounds with potential applications in organic synthesis and pharmaceuticals (Vas’kevich et al., 2013).
  • Protein Biosynthesis and Modification :

    • Derivatives of 5-Hexenoic acid, such as 2-amino-5-hexenoic acid, are used in stereoselective synthesis and protein modification, showing potential for creating novel proteins and peptides (Krishnamurthy et al., 2015).

Safety And Hazards

5-Hexenoic acid causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection . If swallowed, it’s advised not to induce vomiting and to immediately call a poison center or doctor .

properties

IUPAC Name

hex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h2H,1,3-5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDOZULIAWNMIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166305
Record name 5-Hexenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hexenoic acid

CAS RN

1577-22-6
Record name 5-Hexenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001577226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hexenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hexenoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-HEXENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HL6OL352W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,630
Citations
E Tramontano, F Esposito, R Badas, R Di Santo… - Antiviral research, 2005 - Elsevier
The human immunodeficiency virus-type 1 (HIV-1) reverse transcriptase (RT) is a multifunctional enzyme which displays DNA polymerase activity, which recognizes RNA and DNA …
Number of citations: 146 www.sciencedirect.com
ZY Wei, EE Knaus - The Journal of Organic Chemistry, 1993 - ACS Publications
The brain concentrations of the excitatory L-glutamate and inhibitory-aminobutyric acid (GABA, 1) neu-rotransmitters are regulated primarily by the two pyridoxyl'-phosphate dependent …
Number of citations: 27 pubs.acs.org
S Hatanaka, J Furukawa, T Aoki, H Akatsuka… - Mycoscience, 1994 - Springer
… be a new chloroamino acid, (2S)-2-amino-5-chloro-4-hydroxy-5-hexenoic acid (G2). The other three were (2S)-2-amino-5-hexenoic acid (G1), (2S)-2-amino-4,5-hexadienoic acid (G3) …
Number of citations: 11 link.springer.com
S Birch, R Dean, N Hunter - The Journal of Organic Chemistry, 1958 - ACS Publications
… ring of the diacid III had undergone fission during the de-carboxylation reaction and that the compound4 sub-sequently formed was the lactone of either 4-hydroxy-5-hexenoic acid (IV) …
Number of citations: 27 pubs.acs.org
M Takeuchi, H IINUMA, T TAKEUCHI… - The Journal of …, 1979 - jstage.jst.go.jp
50 C using TMS as the external reference (100 MHz). Abbreviations of d, t and m indicate multiplicity of doublet type, triplet type and multiplet type, respectively. Complicated long range …
Number of citations: 2 www.jstage.jst.go.jp
WW Epstein, LA Gaudioso - The Journal of Organic Chemistry, 1979 - ACS Publications
The neutral pentane extract of the leaves and flower heads of big sage (Artemisia tridentata tridentata) contains a new non-head-to-tail monoterpene lactone, santolinolide B (12). The …
Number of citations: 28 pubs.acs.org
J Song, RI Hollingsworth - Tetrahedron: Asymmetry, 2001 - Elsevier
… the resulting α,β-unsaturated lactone 6 with LiCl/CuI/iodotrimethylsilane/tributylzinc hydride reagent followed by ring opening of saturated lactone 7 gave (S)-4-hydroxy-5-hexenoic acid …
Number of citations: 35 www.sciencedirect.com
RB Silverman, KA Bichler, AJ Leon - Journal of the American …, 1996 - ACS Publications
… (E)-4-amino-6-fluoro-5-hexenoic acid (3) were studied. The … as a mixture of 4-oxo-5-hexenoic acid (10) and the product of … by 35 and 4-amino-5-hexenoic acid (37). The same …
Number of citations: 35 pubs.acs.org
RB Silverman, KA Bichler, AJ Leon - Journal of the American …, 1996 - ACS Publications
… by 4-amino-5-fluoro-5-hexenoic acid (2), a monofluorinated … of 1 equiv of 4-oxo-5-hexenoic acid (24). After inactivation, … ion to generate the 4-oxo-5-hexenoic acid, and 0.5 fluoride ion …
Number of citations: 33 pubs.acs.org
ME Fitzsimmons, RB Baggs, MW Anders - Journal of Pharmacology and …, 1994 - ASPET
5,6-Dichloro-4-thia-5-hexenoic acid (DCTH) is toxic to rat liver and kidney mitochondria and is cytotoxic to isolated rat hepatocytes. The object of this investigation was to test the …
Number of citations: 10 jpet.aspetjournals.org

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